molecular formula C11H15NO2 B2833805 2-(Ethylamino)-3-phenylpropanoic acid CAS No. 64991-34-0

2-(Ethylamino)-3-phenylpropanoic acid

Cat. No.: B2833805
CAS No.: 64991-34-0
M. Wt: 193.246
InChI Key: ZHLKFJCNKZEBNG-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-phenylpropanoic acid is an organic compound with a complex structure that includes an ethylamino group and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-phenylpropanoic acid typically involves the reaction of ethylamine with a suitable precursor, such as a phenylpropanoic acid derivative. One common method involves the use of ethylamine and a halogenated phenylpropanoic acid under basic conditions to facilitate nucleophilic substitution. The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions include various derivatives of phenylpropanoic acid, such as alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Ethylamino)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, while the phenylpropanoic acid backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-3-phenylpropanoic acid
  • 2-(Propylamino)-3-phenylpropanoic acid
  • 2-(Butylamino)-3-phenylpropanoic acid

Uniqueness

2-(Ethylamino)-3-phenylpropanoic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and reactivity.

Biological Activity

2-(Ethylamino)-3-phenylpropanoic acid, also known as ethylphenylalanine, is an organic compound classified under phenylpropanoic acids. Its unique structure, characterized by an ethylamino group and a phenyl group, plays a crucial role in its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO2
  • CAS Number : 83545-04-4
  • Chirality : This compound is chiral, with the (2S) configuration being significant for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits notable biological activity through various mechanisms:

  • Enzyme-Substrate Interactions :
    • It serves as a substrate for enzymes involved in amino acid metabolism and protein synthesis. The interaction with specific enzymes can provide insights into their functions and mechanisms .
    • As an inhibitor for certain enzymes, it allows researchers to study the impact of enzyme inhibition on various biological processes .
  • Protein-Ligand Binding :
    • The compound's structure enables it to participate in protein-ligand binding studies, making it valuable for biochemical research aimed at understanding protein function and interactions .
  • Incorporation into Proteins :
    • Due to its similarity to phenylalanine, this compound can be incorporated into proteins during cell-free protein synthesis. This incorporation helps in studying the structure and function of modified proteins .

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications:

  • Neurological Conditions : The compound's ability to interact with neurotransmitter systems suggests potential use in treating neurological disorders .
  • Metabolic Pathways : Its unique binding affinities may lead to the development of new drugs targeting metabolic pathways .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds:

Compound NameStructural FeatureUnique Aspect
(2S)-2-(methylamino)-3-phenylpropanoic acidMethyl group instead of ethylDifferent steric hindrance affecting biological activity
(2S)-2-(isopropylamino)-3-phenylpropanoic acidIsopropyl groupIncreased steric bulk may influence receptor interactions
(2S)-2-(benzylamino)-3-phenylpropanoic acidBenzyl groupAromatic character may alter pharmacokinetics

The distinct ethylamino substitution in this compound enhances its chemical and biological properties compared to these analogs.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Properties

IUPAC Name

2-(ethylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLKFJCNKZEBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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